The Structural Elucidation and Application of Mal-NO2-Ph-PEG12-NHS: A Technical Guide
The Structural Elucidation and Application of Mal-NO2-Ph-PEG12-NHS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and potential applications of the heterobifunctional crosslinker, Mal-NO2-Ph-PEG12-NHS. This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Functional Components
Mal-NO2-Ph-PEG12-NHS is a complex molecule designed with distinct functional units, each contributing to its utility in bioconjugation. The structure consists of a maleimide (B117702) group, a nitro-phenyl moiety, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.
| Component | Chemical Group | Reactivity/Function |
| Mal | Maleimide | Reacts specifically with sulfhydryl (thiol) groups (-SH) on cysteine residues of proteins and peptides to form stable thioether bonds. |
| NO2-Ph | Nitro-phenyl | The role of this moiety is not explicitly detailed in publicly available literature but is presumed to offer increased rigidity to the linker, potentially influencing the spatial orientation of conjugated molecules. It may also serve as a potential cleavage site under specific reducing conditions, transforming the nitro group into an amine, which could then trigger a self-immolative cleavage of the linker. |
| PEG12 | Polyethylene Glycol (12 units) | A hydrophilic spacer that increases the solubility of the molecule and the resulting conjugate in aqueous buffers. The length of the PEG chain is critical in spanning the distance between the two target proteins in applications like PROTACs. |
| NHS | N-hydroxysuccinimide Ester | A reactive group that readily couples with primary amines (-NH2) on lysine (B10760008) residues or the N-terminus of proteins and peptides to form stable amide bonds. |
A diagram illustrating the distinct functional components of the molecule is provided below.
Physicochemical Properties
A summary of the key physicochemical properties of Mal-NO2-Ph-PEG12-NHS is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₂N₄O₂₁ | [1] |
| Molecular Weight | 959.00 g/mol | [1] |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers | General knowledge of PEGylated compounds |
Experimental Protocols
Materials:
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Mal-NO2-Ph-PEG12-NHS
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Protein/Peptide 1 (containing primary amines, e.g., a ligand for an E3 ligase)
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Protein/Peptide 2 (containing a free sulfhydryl group, e.g., a ligand for a target protein)
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Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
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Thiol-free buffer (e.g., PBS), pH 6.5-7.5
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Organic solvent (e.g., DMSO or DMF, anhydrous)
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Desalting columns
Step 1: Reaction of NHS Ester with Primary Amines
This step involves the conjugation of the NHS ester moiety of the linker to the amine-containing molecule.
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Preparation of Reagents:
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Dissolve the amine-containing protein/peptide (Molecule A) in an amine-free buffer (e.g., PBS, pH 7.5) to a final concentration of 1-10 mg/mL.
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Immediately before use, dissolve Mal-NO2-Ph-PEG12-NHS in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
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Conjugation Reaction:
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Add a 5-20 fold molar excess of the dissolved Mal-NO2-Ph-PEG12-NHS to the solution of Molecule A.
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Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle stirring.
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Purification:
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Remove the excess, unreacted linker using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 7.0). This step is crucial to prevent the unreacted linker from reacting with the sulfhydryl-containing molecule in the next step.
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Step 2: Reaction of Maleimide with Sulfhydryl Groups
This step conjugates the maleimide group of the linker (now attached to Molecule A) to the sulfhydryl-containing molecule.
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Preparation of Reagents:
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Dissolve the sulfhydryl-containing protein/peptide (Molecule B) in a thiol-free buffer (e.g., PBS, pH 6.5-7.0). If the molecule does not have a free sulfhydryl group, it may need to be introduced through reduction of a disulfide bond or modification with a thiolating reagent.
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Conjugation Reaction:
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Add the purified Molecule A-linker conjugate from Step 1 to the solution of Molecule B. A 1:1 to 1.5:1 molar ratio of Molecule A-linker to Molecule B is typically used.
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Incubate the reaction mixture for 1-2 hours at room temperature, or for 2-4 hours at 4°C, with gentle stirring.
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Quenching and Purification:
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(Optional) The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any remaining maleimide groups.
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The final conjugate can be purified from unreacted components using methods such as size-exclusion chromatography (SEC) or affinity chromatography.
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A workflow diagram for this experimental protocol is provided below.
Application in PROTACs
Mal-NO2-Ph-PEG12-NHS is primarily designed as a linker for the synthesis of PROTACs. In this context, "Molecule A" would typically be a ligand that binds to an E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL-1 for the von Hippel-Lindau E3 ligase), and "Molecule B" would be a ligand that binds to the target protein of interest for degradation.
The resulting PROTAC forms a ternary complex with the E3 ligase and the target protein, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The logical relationship in a PROTAC's mechanism of action is illustrated below.
Conclusion
Mal-NO2-Ph-PEG12-NHS is a versatile heterobifunctional crosslinker with well-defined reactive moieties that enable the straightforward conjugation of amine- and thiol-containing molecules. Its integrated PEG spacer enhances solubility, a critical feature for biological applications. While the precise role of the nitro-phenyl group requires further empirical investigation, it likely contributes to the linker's conformational properties and may offer a potential cleavage mechanism. The primary application of this linker is in the construction of PROTACs, a rapidly advancing therapeutic modality. The provided protocols and diagrams serve as a foundational guide for researchers and scientists in the design and execution of experiments utilizing this promising chemical tool.
